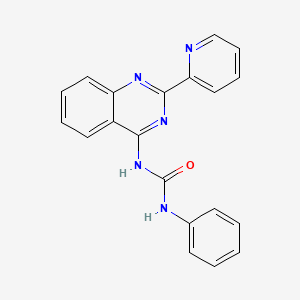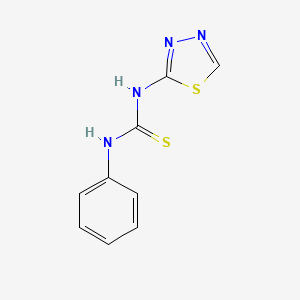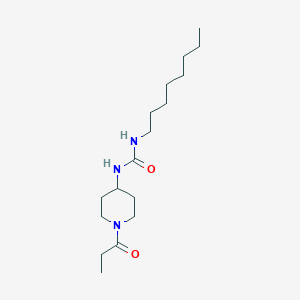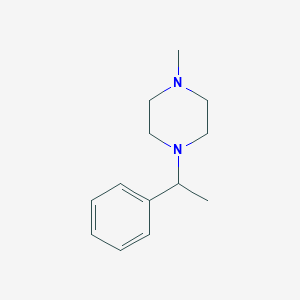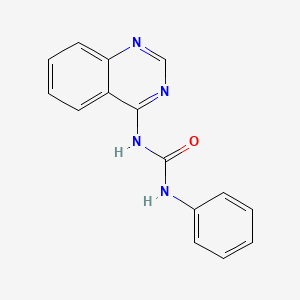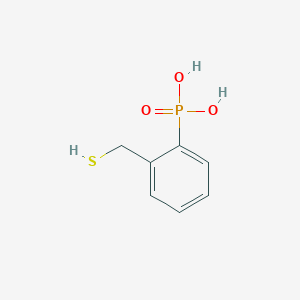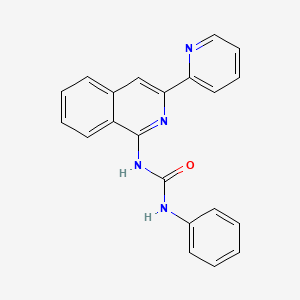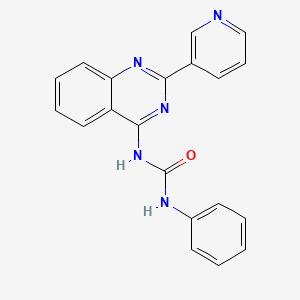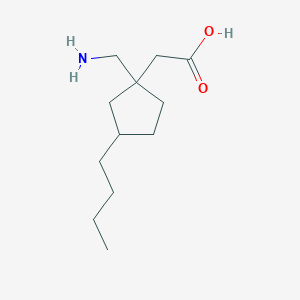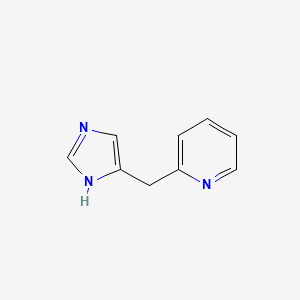
2-((1H-imidazol-4-yl)methyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((1H-imidazol-4-yl)methyl)pyridine is a heterocyclic organic compound that features both an imidazole and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1H-imidazol-4-yl)methyl)pyridine typically involves the formation of the imidazole ring followed by its attachment to the pyridine moiety. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst . The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scalable synthetic routes that ensure high yield and purity. This could include continuous flow synthesis and the use of automated reactors to optimize reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-((1H-imidazol-4-yl)methyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to a more saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the imidazole and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while substitution reactions can introduce various functional groups onto the imidazole or pyridine rings.
Scientific Research Applications
2-((1H-imidazol-4-yl)methyl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-((1H-imidazol-4-yl)methyl)pyridine involves its interaction with various molecular targets. In biological systems, it can bind to enzymes or receptors, modulating their activity. The imidazole ring can coordinate with metal ions, influencing catalytic processes and electron transfer pathways.
Comparison with Similar Compounds
Similar Compounds
Histidine: An amino acid with an imidazole side chain, similar in structure to 2-((1H-imidazol-4-yl)methyl)pyridine.
Pyridoxine: A form of vitamin B6 that contains a pyridine ring.
Metronidazole: An antibiotic with an imidazole ring.
Uniqueness
This compound is unique due to its dual-ring structure, combining the properties of both imidazole and pyridine. This duality allows it to participate in a wider range of chemical reactions and interactions compared to compounds with only one of these rings.
Properties
CAS No. |
87976-01-0 |
|---|---|
Molecular Formula |
C9H9N3 |
Molecular Weight |
159.19 g/mol |
IUPAC Name |
2-(1H-imidazol-5-ylmethyl)pyridine |
InChI |
InChI=1S/C9H9N3/c1-2-4-11-8(3-1)5-9-6-10-7-12-9/h1-4,6-7H,5H2,(H,10,12) |
InChI Key |
YSOIYRCVNZBHGT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CC2=CN=CN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Methoxy-6-phenyl-6H-benzo[c]chromen-8-ylamine](/img/structure/B10840415.png)
